molecular formula C13H18N2O2 B1465098 (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester CAS No. 885270-12-2

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester

Cat. No. B1465098
M. Wt: 234.29 g/mol
InChI Key: SVLRQBLEXCOLQL-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific community.



Synthesis Analysis

This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds, including the conditions required for the synthesis.



Molecular Structure Analysis

This involves the study of the arrangement of atoms in the molecule of the compound, its geometry, and the type of bonds between the atoms.



Chemical Reactions Analysis

This would involve studying the reactions the compound undergoes, including its reactivity with other compounds and the products formed.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.


Scientific Research Applications

Synthetic and Crystallographic Insights

The compound similar to (2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester has been synthesized from related amines and analyzed for its structural properties using X-ray diffraction, demonstrating non-planar conformations and intricate molecular packing due to hydrogen bonding and π–π interactions (Kant, Singh, & Agarwal, 2015).

Synthesis of Spirocyclic Indoline Lactone

Research on the base-promoted cyclization of related esters has led to high yields of spirocyclic lactone derivatives, highlighting the compound's potential in synthesizing complex organic structures (Hodges, Wang, & Riley, 2004).

Diastereoselective Intramolecular Reactions

The compound's derivatives have been utilized in asymmetric syntheses of pyrrolo[2,1-a]isoquinolines, showcasing its application in enantioselective chemical synthesis (Garcia, Arrasate, Lete, & Sotomayor, 2006).

Applications in Heterocyclic Chemistry

Tert-butyl esters of related heterocyclic carboxylic acids have been synthesized, offering insights into the preparation of such esters and their potential applications in medicinal chemistry and organic synthesis (Fritsche, Deguara, & Lehr, 2006).

Advanced Organic Syntheses

The compound's analogs have been used in the preparation and Diels-Alder reaction of 2-amido substituted furan, indicating its role in complex organic reactions and synthetic methodologies (Padwa, Brodney, & Lynch, 2003).

Deprotection Studies

Studies on the deprotection of tert-butyl carbamates, esters, and ethers, including analogs of the compound, provide valuable information on selective deprotection methods crucial for synthetic organic chemistry (Li et al., 2006).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions to be taken while handling it.


Future Directions

This would involve potential areas of research involving the compound, its possible applications, and how it could be modified or used in the future.


Please consult with a chemistry professional or academic database for more specific information on “(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester”.


properties

IUPAC Name

tert-butyl N-(2,3-dihydro-1H-indol-7-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-10-6-4-5-9-7-8-14-11(9)10/h4-6,14H,7-8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVLRQBLEXCOLQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=CC2=C1NCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00700598
Record name tert-Butyl 2,3-dihydro-1H-indol-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,3-Dihydro-1H-indol-7-yl)-carbamic acid tert-butyl ester

CAS RN

885270-12-2
Record name tert-Butyl 2,3-dihydro-1H-indol-7-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00700598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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